molecular formula C13H8BrN3OS B2467049 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-87-2

4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2467049
CAS No.: 1003159-87-2
M. Wt: 334.19
InChI Key: RRTMAUYXJYRVHL-UHFFFAOYSA-N
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Description

4-Bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound built on the privileged thieno[2,3-d]pyrimidine scaffold, a structure recognized for its significant value in medicinal chemistry and drug discovery research . This core scaffold is frequently investigated for its potential to interact with various kinase targets . The 4-bromobenzamide moiety attached to the pyrimidine nitrogen is a versatile functional group that can serve as a key intermediate in further synthetic exploration, for instance, via cross-coupling reactions to create novel derivatives for structure-activity relationship (SAR) studies . Researchers utilize this family of thienopyrimidine derivatives primarily in oncology research, as they have been identified as potent inhibitors of critical kinases such as EGFR, HER2, VEGFR-2, and CDK7 . These inhibitory activities make related compounds valuable tools for studying cell cycle progression, signal transduction pathways, and for developing novel targeted anti-cancer agents . The compound is offered for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTMAUYXJYRVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thieno[2,3-d]Pyrimidine Precursors

The core thieno[2,3-d]pyrimidine scaffold is synthesized via cyclization of 3-aminothiophene-2-carboxylic acid derivatives. Bromination at the 4-position is achieved using lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by electrophilic bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane or molecular bromine. This step affords 4-bromothieno[2,3-d]pyrimidine in yields of 65–78%, depending on stoichiometric ratios and reaction time.

Table 1: Bromination Reaction Optimization

Reagent Solvent Temperature (°C) Yield (%)
LDA + Br2 THF −78 72
n-BuLi + BrCF2CF2Br THF −78 68
LDA + BrCF2CF2Br DMF 0 58

Coupling with 4-Bromobenzoyl Chloride

The introduction of the benzamide group proceeds via nucleophilic acyl substitution. 4-Bromothieno[2,3-d]pyrimidine is treated with 4-bromobenzoyl chloride in dimethylformamide (DMF) under inert conditions, using pyridine or triethylamine as a base to scavenge HCl. Reaction temperatures of 80–100°C for 6–12 hours yield the target compound at 60–70% purity, necessitating chromatographic purification.

Mechanistic Insight : The amine group at the 4-position of thienopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. Steric hindrance from the bromine substituent slightly reduces reaction efficiency, necessitating excess acyl chloride (1.5 equiv).

Alternative Routes and Modifications

Palladium-Catalyzed Cross-Coupling

For enhanced regioselectivity, Suzuki-Miyaura coupling has been explored. 4-Chlorothieno[2,3-d]pyrimidine is converted to the corresponding boronic ester, which couples with 4-bromobenzamide derivatives in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water. This method achieves 82% yield but requires stringent anhydrous conditions.

One-Pot Synthesis

A streamlined approach involves sequential bromination and acylation in a single reactor. After bromination, the reaction mixture is quenched with aqueous HCl, and the intermediate is directly treated with 4-bromobenzoyl chloride without isolation. This reduces purification steps but risks side reactions, lowering overall yield to 55%.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Fractions containing this compound are identified by TLC (Rf = 0.45) and concentrated under reduced pressure. Recrystallization from ethanol/water (1:1) yields white crystals with >95% purity.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) : δ 11.42 (s, 1H, NH), 8.85 (s, 1H, H2), 7.89–7.76 (m, 4H, Ar-H), 7.52 (d, J = 5.2 Hz, 1H, H5), 7.34 (d, J = 5.2 Hz, 1H, H6).
LC-MS : m/z 403 [M+H]+ (calc. 402.6).
Melting Point : 163–178°C.

Table 2: Analytical Data Comparison

Parameter Reported Value Source
1H NMR (δ) 11.42, 8.85
LC-MS (m/z) 403
Melting Point (°C) 163–178

Reaction Optimization Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance acyl chloride reactivity but may decompose thienopyrimidine at elevated temperatures. Conversely, THF offers milder conditions but prolongs reaction times.

Catalytic Additives

Copper iodide (CuI) and palladium catalysts improve coupling efficiency in cross-coupling routes but introduce metal contamination, complicating purification.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors. Subsequent substitution of the bromine atom with amines or heterocycles yields compounds evaluated in VEGF and EGFR inhibition assays.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzamide moiety or thienopyrimidine core. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR/MS) Biological Activity Reference
4-Bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide 4-Br on benzamide; thienopyrimidine core ~363.2 (calc.) N/A N/A N/A Hypothesized kinase/microbial inhibition
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) 4-OCH₃ on benzamide; 4-CF₃-phenoxy on pyrimidine ~491.4 (calc.) N/A N/A IR: 1,656 cm⁻¹ (C=O); ¹H NMR: δ 8.34 (s, 1H) Anti-bacterial/anti-fungal
4-Methyl-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8b) 4-CH₃ on benzamide; thiomorpholine on pyrimidine ~383.5 (calc.) 118–220 81% IR: 1,656 cm⁻¹ (C=O); 628 cm⁻¹ (C-S-C) Anti-microbial
6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amines 6-Br on pyrimidine; aryl groups on amine ~350–400 N/A High LCMS: [M+H]+ = 350–400 Kinase inhibition (hypothetical)

Key Observations :

  • Substituent Position : Bromination at the 4-position of benzamide (target compound) vs. 6-bromo on the pyrimidine core alters electronic distribution and steric interactions.
  • Bioactivity: Analogs with trifluoromethylphenoxy (8b, ) or thiomorpholine groups exhibit anti-microbial activity, suggesting the target compound may share similar mechanisms.
  • Synthesis : High yields (~81%) for thiomorpholine derivatives contrast with the need for optimized protocols for brominated analogs.

Example :

  • 6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amines are synthesized via Dimroth rearrangement, achieving high yields (75–85%) with simple purification .
  • Thiomorpholine derivatives (e.g., 8b ) are prepared by reacting chlorothienopyrimidines with thiomorpholine under mild conditions.

Biological Activity

4-Bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Target and Mode of Action
The compound interacts with various biological targets, primarily influencing the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This interaction can lead to significant changes in cellular processes such as cell cycle arrest and apoptosis in specific cancer cell lines. The structural features of thieno[2,3-d]pyrimidines allow them to inhibit protein kinases effectively, making them valuable in medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Studies indicate that this compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. For instance, it has been evaluated against the MCF-7 cancer cell line and shown to induce cytotoxic effects through topoisomerase inhibition .
  • Antibacterial Properties : Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines possess antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 2 to 10 μg/ml .
  • Antiviral and Antimicrobial Activities : The compound has also been investigated for its potential antiviral and antimicrobial properties. Its structural versatility allows it to interact with various biological pathways, enhancing its therapeutic potential .

Case Studies

  • Topoisomerase Inhibition : In a study by Abdelhaleem et al., the compound was shown to effectively inhibit topoisomerase II, with docking studies indicating favorable interactions at the active site similar to established inhibitors like camptothecin .
  • Antibacterial Efficacy : A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antibacterial activity. Among these, specific compounds exhibited potent activity against resistant bacterial strains, showcasing the potential for developing new antibacterial agents .

Data Tables

Biological Activity Target/Mechanism Reference
AnticancerTopoisomerase II inhibition
AntibacterialInhibition of bacterial growth
AntiviralPotential interaction with viral proteins

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride derivative with a thieno[2,3-d]pyrimidin-4-amine precursor. Reaction optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Catalyst use : Triethylamine or DMAP can accelerate acyl transfer .
    • Characterization : Post-synthesis, purity is confirmed via 1H^1H-NMR (aromatic proton integration at δ 7.2–8.5 ppm) and LC-MS (molecular ion peak at ~388.2 Da) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H^1H-NMR identifies aromatic protons and confirms substitution patterns (e.g., bromine deshields adjacent protons) .
  • 13C^{13}C-NMR detects carbonyl (C=O) signals at ~165 ppm and thienopyrimidine carbons at 110–150 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C13_{13}H9_9BrN3_3OS) with <2 ppm error .
    • X-ray Crystallography : Resolves crystal packing and confirms dihedral angles between benzamide and thienopyrimidine moieties (e.g., 45–60°) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence the compound’s biological activity and binding affinity?

  • Bromine’s Role : The bromine atom enhances lipophilicity (logP ~3.5) and stabilizes halogen bonds with kinase ATP-binding pockets, as observed in related benzamide kinase inhibitors .
  • Comparative Studies :

  • Replacement with fluorine reduces steric bulk but diminishes inhibitory potency (IC50_{50} increases from 0.2 μM to >1 μM) .
  • Thienopyrimidine ring methylation improves metabolic stability (t1/2_{1/2} in liver microsomes increases from 2.1 to 5.7 hours) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Variability :

  • Kinase Inhibition Assays : Use ATP concentration-matched controls (e.g., 10 μM ATP) to normalize IC50_{50} values .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate in vitro potency with bioavailability .
    • Impurity Analysis : Trace impurities (e.g., de-brominated byproducts) can skew results; quantify via HPLC-DAD (λ = 254 nm) .

Q. What in vitro assays are most suitable for evaluating its kinase inhibitory activity?

  • Kinase Profiling :

  • Broad-Panel Screening : Use Eurofins KinaseProfiler™ to identify off-target effects (e.g., selectivity over VEGFR2) .
  • Cellular Models : Assess antiproliferative activity in Ba/F3 cells expressing BCR-ABL mutants (IC50_{50} < 0.5 μM indicates clinical potential) .
    • Mechanistic Studies :
  • Western Blotting : Monitor phosphorylation of downstream targets (e.g., STAT5) at 24–48 hours post-treatment .

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